Polymyxin B1-I sulfate
Polymyxin B1-I sulfate
Polymyxin B1-I sulfate is one of the individual polypeptide components in polymyxin B sulfate. Polymyxin B1-I contains, among other amino acids, an L-isoleucine residue in place of the L-leucine reside found in the other polymyxin fractions. The unique fatty acid group found in B1-I is 6-methyloctanoic acid (6-MOA), the same group found in polymyxin B1. Results from in vitro studies have shown marginal differences in MIC data when comparing the fractions.
Brand Name:
Vulcanchem
CAS No.:
80469-10-9
VCID:
VC0014359
InChI:
InChI=1S/C56H98N16O13/c1-7-31(3)14-12-13-17-43(75)63-36(18-24-57)51(80)72-46(34(6)74)56(85)68-39(21-27-60)48(77)66-41-23-29-62-54(83)45(33(5)73)71-52(81)40(22-28-61)65-47(76)38(20-26-59)67-55(84)44(32(4)8-2)70-53(82)42(30-35-15-10-9-11-16-35)69-49(78)37(19-25-58)64-50(41)79/h9-11,15-16,31-34,36-42,44-46,73-74H,7-8,12-14,17-30,57-61H2,1-6H3,(H,62,83)(H,63,75)(H,64,79)(H,65,76)(H,66,77)(H,67,84)(H,68,85)(H,69,78)(H,70,82)(H,71,81)(H,72,80)/t31?,32-,33+,34+,36-,37-,38-,39-,40-,41-,42+,44-,45-,46-/m0/s1
SMILES:
CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)C(C)CC)CCN)CCN)C(C)O
Molecular Formula:
C56H98N16O13
Molecular Weight:
1203.499
Polymyxin B1-I sulfate
CAS No.: 80469-10-9
Reference Standards
VCID: VC0014359
Molecular Formula: C56H98N16O13
Molecular Weight: 1203.499
CAS No. | 80469-10-9 |
---|---|
Product Name | Polymyxin B1-I sulfate |
Molecular Formula | C56H98N16O13 |
Molecular Weight | 1203.499 |
IUPAC Name | N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide |
Standard InChI | InChI=1S/C56H98N16O13/c1-7-31(3)14-12-13-17-43(75)63-36(18-24-57)51(80)72-46(34(6)74)56(85)68-39(21-27-60)48(77)66-41-23-29-62-54(83)45(33(5)73)71-52(81)40(22-28-61)65-47(76)38(20-26-59)67-55(84)44(32(4)8-2)70-53(82)42(30-35-15-10-9-11-16-35)69-49(78)37(19-25-58)64-50(41)79/h9-11,15-16,31-34,36-42,44-46,73-74H,7-8,12-14,17-30,57-61H2,1-6H3,(H,62,83)(H,63,75)(H,64,79)(H,65,76)(H,66,77)(H,67,84)(H,68,85)(H,69,78)(H,70,82)(H,71,81)(H,72,80)/t31?,32-,33+,34+,36-,37-,38-,39-,40-,41-,42+,44-,45-,46-/m0/s1 |
Standard InChIKey | YAMZKVXJHUGXEM-DCFHCFNESA-N |
SMILES | CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)C(C)CC)CCN)CCN)C(C)O |
Appearance | White powder |
Description | Polymyxin B1-I sulfate is one of the individual polypeptide components in polymyxin B sulfate. Polymyxin B1-I contains, among other amino acids, an L-isoleucine residue in place of the L-leucine reside found in the other polymyxin fractions. The unique fatty acid group found in B1-I is 6-methyloctanoic acid (6-MOA), the same group found in polymyxin B1. Results from in vitro studies have shown marginal differences in MIC data when comparing the fractions. |
Synonyms | N-((S)-4-amino-1-(((2S,3R)-1-(((S)-4-amino-1-oxo-1-(((3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-((S)-sec-butyl)-3-((R)-1-hydroxyethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptaazacyclotricosan-21-yl)amino)butan-2-yl)am |
Reference | Newton, B. A. /The Properties and Mode of Action of the Polymyxins./ Bacteriology Reviews (n.d.): 14-27. www.ncbi.gov. Web. 21 Aug. 2012.Selim S., Negrel J., Govaerts C., Gianinazzi S. and Tuinen van D., 2005, Isolation and Partial Characterization of Antagonistic Peptides Produced by Paenibacillus sp. Strain B2 Isolated from the Sorghum Mycorrhizosphere. Applied and Environmental Microbiology, Nov. 2005, p. 6501–6507 |
Last Modified | Aug 20 2021 |
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